molecular formula C25H16N4O2S2 B11040925 4-Hydroxy-2-(2-oxo-2-phenothiazin-10-yl-ethylsulfanyl)-6-phenyl-pyrimidine-5-carbonitrile

4-Hydroxy-2-(2-oxo-2-phenothiazin-10-yl-ethylsulfanyl)-6-phenyl-pyrimidine-5-carbonitrile

Cat. No.: B11040925
M. Wt: 468.6 g/mol
InChI Key: WZFYTSXHTCQNFK-UHFFFAOYSA-N
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Description

4-hydroxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of phenothiazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to handle the complex multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require specific solvents and temperatures to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction can yield different pyrimidine derivatives .

Scientific Research Applications

4-hydroxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-5-pyrimidinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and apoptosis .

Properties

Molecular Formula

C25H16N4O2S2

Molecular Weight

468.6 g/mol

IUPAC Name

6-oxo-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-4-phenyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C25H16N4O2S2/c26-14-17-23(16-8-2-1-3-9-16)27-25(28-24(17)31)32-15-22(30)29-18-10-4-6-12-20(18)33-21-13-7-5-11-19(21)29/h1-13H,15H2,(H,27,28,31)

InChI Key

WZFYTSXHTCQNFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N

Origin of Product

United States

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